(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC13739695
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClN |
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Molecular Weight | 197.70 g/mol |
IUPAC Name | (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H15N.ClH/c1-8(12)10-6-2-4-9-5-3-7-11(9)10;/h2,4,6,8H,3,5,7,12H2,1H3;1H/t8-;/m0./s1 |
Standard InChI Key | GHRRBBFJQSXLIN-QRPNPIFTSA-N |
Isomeric SMILES | C[C@@H](C1=CC=CC2=C1CCC2)N.Cl |
SMILES | CC(C1=CC=CC2=C1CCC2)N.Cl |
Canonical SMILES | CC(C1=CC=CC2=C1CCC2)N.Cl |
Introduction
Structural and Chemical Properties
The compound features a 2,3-dihydro-1H-indene ring system substituted at the 4-position with an ethanamine group, which is protonated as a hydrochloride salt. The stereochemistry at the chiral center of the ethanamine moiety is designated as (S), as indicated by the configuration in its SMILES notation . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 2703746-20-5 | |
Molecular Formula | ||
Molecular Weight | 197.71 g/mol | |
IUPAC Name | (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine hydrochloride | |
SMILES | CC@@HN.Cl | |
Storage Conditions | Room temperature |
The indene scaffold contributes to the compound’s rigidity, while the ethylamine group enhances solubility in polar solvents due to protonation . Notably, regioisomeric variations—such as substitution at the 5-position of the indene ring—exist but exhibit distinct physicochemical and biological profiles .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine hydrochloride is inferred from analogous aminoindane preparations. A patent detailing the synthesis of (R)-1-aminoindanes (e.g., Rasagiline) provides a foundational framework :
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Indene Functionalization: Starting from indene, halogenation or oxidation introduces reactive sites. For example, Cromwell et al. (1952) demonstrated indene bromination to form 1-bromoindane .
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Curtius Rearrangement: Conversion of acyl azides to isocyanates via diphenylphosphoryl azide (DPPA) in toluene or tetrahydrofuran .
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Chiral Resolution: Diastereomeric carbamates are formed using chiral alcohols (e.g., (R)- or (S)-phenylethanol), followed by chromatographic separation .
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Hydrolysis and Salt Formation: The carbamate intermediate is hydrolyzed in a high-boiling alcohol (e.g., 1-butanol) and treated with HCl to yield the hydrochloride salt .
For the S-enantiomer, enantioselective synthesis may employ (S)-specific chiral auxiliaries or enzymatic resolution. The use of L-tartaric acid derivatives for diastereomeric salt formation is a plausible strategy, though explicit protocols for this compound remain undocumented in public literature .
Pharmacological and Industrial Relevance
Industrial Use Cases
Commercial suppliers list the compound in milligram-to-gram quantities, indicating its role in early-stage drug discovery . Pricing tiers (e.g., €699.25 for 50 mg ) reflect its niche application in high-value research.
Analytical Characterization
Spectroscopic Data
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NMR: Predicted NMR signals include aromatic protons (δ 6.8–7.2 ppm), methylene groups in the indane ring (δ 2.8–3.2 ppm), and the chiral methine (δ 3.5–4.0 ppm) .
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HPLC: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) enable enantiomeric purity assessment .
Future Research Directions
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Pharmacokinetic Studies: Assess absorption, metabolism, and toxicity profiles.
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Synthetic Methodology: Develop catalytic asymmetric routes (e.g., organocatalysis) to improve ee and yield.
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Target Identification: Screen against neurotransmitter receptors to identify lead candidates.
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